molecular formula C7H6F3N3O3S B2878720 Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate CAS No. 519170-72-0

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate

Cat. No. B2878720
CAS RN: 519170-72-0
M. Wt: 269.2
InChI Key: WCTZTHAVVADRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is represented by the linear formula: C21H16F3N3O3S . This indicates that the compound contains 21 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate serves as a crucial intermediate in the synthesis of a variety of chemical compounds. For example, it is utilized in the creation of pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating its role in the development of compounds with potential biological activities. The synthesis involves reactions with substituted benzaldehydes, leading to 5-arylmethylidene derivatives, which upon further treatment yield various carboxylic acids ethyl esters and carbonitriles. This showcases the compound's versatility in synthesizing structurally complex molecules (Tverdokhlebov et al., 2005).

Antimicrobial Activities

Research on similar structures, such as 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, highlights the antimicrobial potential of compounds synthesized from ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate. These studies reveal that certain derivatives exhibit antimicrobial activity against various microorganisms, indicating the chemical's relevance in developing new antimicrobial agents (Demirbas et al., 2004).

Peptide Synthesis

Another significant application is in peptide synthesis, where it has been tested as an additive. Its performance in inhibiting racemization and enhancing coupling efficiency highlights its importance in synthesizing peptides, potentially offering a safer alternative to traditional methods that use potentially explosive benzotriazole-based additives (Subirós‐Funosas et al., 2009).

Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have been evaluated for their α-glucosidase and β-glucosidase inhibition activities. Some of these synthesized compounds have shown high percentage inhibition, suggesting their potential in managing diseases related to enzyme activity, such as diabetes (Babar et al., 2017).

Molecular Docking and Pharmacological Activities

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate derivatives have been subjects of molecular docking studies to assess their pharmacological potential. These studies aim to understand how these compounds interact with biological targets, aiding in the design of drugs with optimized efficacy and minimized side effects. For instance, studies on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates have explored their potential anti-inflammatory, analgesic, and antioxidant activities, highlighting the compound's versatility in drug discovery (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3S/c1-2-16-4(15)3(14)11-6-13-12-5(17-6)7(8,9)10/h2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZTHAVVADRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate

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